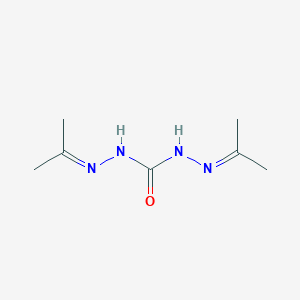
1,3-Bis(propan-2-ylideneamino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(propan-2-ylideneamino)urea is a useful research compound. Its molecular formula is C7H14N4O and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
-
Enzyme Inhibition :
- 1,3-Diisopropylurea has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of endogenous mediators that regulate blood pressure and inflammation. This inhibition has implications for the treatment of cardiovascular diseases and inflammatory conditions .
- Additionally, it has shown potential in inhibiting 5α-reductase, an enzyme linked to prostate cancer and benign prostatic hyperplasia .
-
Peptide Synthesis :
- The compound serves as a coupling reagent in solid-phase peptide synthesis, facilitating the formation of peptide bonds essential for constructing peptides used in therapeutic applications.
Material Science
-
Molecularly Imprinted Polymers (MIPs) :
- 1,3-Diisopropylurea is utilized in designing MIPs that selectively bind and remove impurities from pharmaceutical products. This application is crucial for enhancing the purity and efficacy of drugs during manufacturing processes.
- Complexation with Metal Ions :
Catalysis
- The compound's interaction with metal ions allows it to act as a catalyst in various organic reactions. Its complexes are used to enhance reaction rates and selectivity in synthetic organic chemistry .
Case Study 1: Enzyme Inhibition
In a study investigating the inhibitory effects of 1,3-Diisopropylurea on sEH, researchers demonstrated that modifications to the compound's structure could enhance its solubility and bioavailability without compromising its inhibitory potency. This study highlighted the importance of structural optimization in drug design .
Case Study 2: Peptide Synthesis
A research project focused on the use of 1,3-Diisopropylurea in peptide synthesis revealed that it significantly improved yields compared to traditional coupling agents. The study concluded that this compound could streamline peptide synthesis protocols in pharmaceutical research .
Propriétés
Numéro CAS |
19411-36-0 |
|---|---|
Formule moléculaire |
C7H14N4O |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1,3-bis(propan-2-ylideneamino)urea |
InChI |
InChI=1S/C7H14N4O/c1-5(2)8-10-7(12)11-9-6(3)4/h1-4H3,(H2,10,11,12) |
Clé InChI |
NEDNZSWCDZPHMZ-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)NN=C(C)C)C |
SMILES canonique |
CC(=NNC(=O)NN=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















